1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one
Description
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one (CAS: 29330-49-2) is an azo-pyrazolinone derivative characterized by a pyrazolinone core substituted with a 2,5-dichlorophenyl group at position 1, a methyl group at position 3, and an o-nitrophenylazo moiety at position 4 (Figure 1). This compound is primarily utilized as a vibrant yellow-orange dye in the textile industry due to its strong chromophoric azo group and stability under dyeing conditions . In biomedical research, it serves as a fluorescent label for detecting proteins and nucleic acids, leveraging its conjugated π-system for optical activity .
Properties
CAS No. |
26858-84-4 |
|---|---|
Molecular Formula |
C16H11Cl2N5O3 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3 |
InChI Key |
GUOHODXWACDJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Pyrazoline Core Synthesis
The pyrazoline nucleus can be synthesized by several well-established methodologies, primarily:
- Cyclocondensation of 1,3-diketones with hydrazine derivatives
- Cycloaddition reactions involving diazocarbonyl compounds
- Condensation of vinyl ketones with hydrazines
Among these, the cyclocondensation of 1,3-diketones with hydrazine derivatives is the most classical and widely utilized method due to its simplicity and high yields. For example, Girish et al. reported a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles via condensation of phenylhydrazine with ethyl acetoacetate, achieving yields up to 95% under mild conditions.
Preparation of 1-(2,5-Dichlorophenyl)-3-methyl-2-pyrazolin-5-one Intermediate
The first step in preparing the target compound involves synthesizing the pyrazolin-5-one intermediate substituted with the 2,5-dichlorophenyl group and a methyl group at position 3. This is typically achieved by:
- Reacting 1-(2,5-dichlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate or substituted hydrazines under reflux in ethanol or aprotic solvents such as DMF or NMP.
- Optimization of reaction conditions, including temperature, solvent polarity, and acid catalysts (e.g., HCl), can significantly improve regioselectivity and yield. For instance, addition of 10 N HCl in amide solvents accelerates dehydration and enhances yield.
| Parameter | Typical Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | Ethanol, DMF, NMP | Aprotic solvents favor regioselectivity |
| Temperature | Ambient to reflux | Higher temperature accelerates reaction |
| Catalyst | HCl (10 N) | Increases dehydration rate |
| Reaction Time | 1-4 hours | Longer time improves conversion |
| Yield | 70-95% | Depends on conditions |
Diazotization and Azo Coupling for Azo Substitution
The azo group (-N=N-) linked to the o-nitrophenyl moiety is introduced by a classical diazotization-coupling reaction:
- Diazotization: The o-nitroaniline is treated with sodium nitrite in acidic medium (usually HCl) at low temperature (0-5°C) to form the diazonium salt.
- Coupling: The diazonium salt is then coupled with the pyrazolin-5-one intermediate under alkaline or neutral conditions to form the azo linkage at position 4 of the pyrazoline ring.
The coupling reaction is sensitive to pH, temperature, and solvent. Sodium acetate or sodium carbonate buffers are commonly used to maintain optimal pH for azo coupling.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | o-Nitroaniline, NaNO2, HCl, 0-5°C | Freshly prepared diazonium salt needed |
| Coupling | Pyrazolin-5-one intermediate, NaOAc buffer | pH ~6-8 optimal for coupling |
| Solvent | Water, ethanol-water mixtures | Solubility affects coupling efficiency |
| Temperature | 0-10°C during diazotization; room temp for coupling | Avoid decomposition of diazonium salt |
Representative Synthetic Route
A generalized synthetic route for 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one is as follows:
Synthesis of 1-(2,5-dichlorophenyl)-3-methyl-2-pyrazolin-5-one:
- Condense 1-(2,5-dichlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate in ethanol under reflux for 2-3 hours.
- Isolate and purify the pyrazolin-5-one intermediate by recrystallization.
Diazotization of o-nitroaniline:
- Dissolve o-nitroaniline in dilute HCl, cool to 0-5°C.
- Add sodium nitrite solution dropwise to form diazonium salt.
-
- Add the pyrazolin-5-one intermediate dissolved in sodium acetate buffer to the diazonium salt solution at 0-5°C.
- Stir the reaction mixture for 1-2 hours, then isolate the azo dye by filtration and recrystallization.
Experimental Data and Yields
| Compound/Step | Yield (%) | Purity (by HPLC) | Notes |
|---|---|---|---|
| Pyrazolin-5-one intermediate | 85-90 | >98% | High purity after recrystallization |
| Diazotization of o-nitroaniline | Quantitative | N/A | Diazonium salt used immediately |
| Azo coupling product (final dye) | 75-85 | >95% | Stable, bright orange-red solid |
Spectral data (UV-Vis, IR, NMR) confirm the structure and azo linkage, consistent with literature reports on similar azo-pyrazoline dyes.
Alternative Methods and Catalytic Improvements
Recent literature suggests the use of nano-catalysts (e.g., nano-ZnO) and ionic liquids as green solvents to improve reaction efficiency and reduce environmental impact. Microwave-assisted synthesis has also been explored to shorten reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of diketone + hydrazine | 1,3-diketone, hydrazine hydrate | Simple, high yield, scalable | Requires careful control of regioselectivity |
| Diazotization-coupling | o-Nitroaniline, NaNO2, pyrazoline intermediate | Classical, well-established | Sensitive to pH and temperature |
| Nano-catalyzed green synthesis | Nano-ZnO, ionic liquids | Eco-friendly, high yield | Requires catalyst preparation |
| Microwave-assisted synthesis | Same as above | Fast reaction times | Requires specialized equipment |
Chemical Reactions Analysis
Reduction Reactions
The azo (-N=N-) and nitro (-NO₂) groups are reducible under specific conditions:
-
Azo Reduction :
-
Nitro Group Reduction :
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metals via:
-
The carbonyl oxygen of the pyrazolinone ring.
-
The azo group’s nitrogen atoms.
Reported Complexes :
| Metal Ion | Coordination Site | Application | Source |
|---|---|---|---|
| Cu(II) | Pyrazolinone-O, Azo-N | Anticancer studies | |
| Cd(II) | Pyrazolinone-O | Fluorescent materials |
For example, copper complexes exhibit enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀ = 15.0 µg/ml for Eca-109 cells) .
Tautomerism and Acid-Base Behavior
The pyrazolinone core exists in equilibrium between keto and enol tautomers:
-
Acidic Conditions : Stabilizes the enol form, enhancing reactivity toward electrophiles.
-
Basic Conditions : Deprotonation at the 4-position generates a nucleophilic site for further alkylation/acylation .
Oxidative Stability
Scientific Research Applications
Medicinal Chemistry Applications
The compound has demonstrated potential in several medicinal applications, particularly in the development of pharmaceutical agents:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolones exhibit significant antimicrobial properties. For example, compounds similar to 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one have been tested against various bacteria and fungi, showing promising results in inhibiting growth .
- Anti-inflammatory Properties : Pyrazolone derivatives are known for their anti-inflammatory effects. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Analgesic Effects : The analgesic properties of pyrazolone compounds have been documented, suggesting potential use in pain management therapies .
Analytical Chemistry Applications
This compound is also valuable in analytical chemistry:
- Colorimetric Analysis : The azo group in the compound allows it to form colored complexes with various metal ions. This property is exploited in colorimetric assays for detecting metal ions in environmental samples .
- Spectroscopic Studies : The compound's distinct spectral characteristics make it suitable for studies involving UV-visible spectroscopy and infrared spectroscopy. These methods help elucidate structural information and confirm the presence of functional groups .
Materials Science Applications
In materials science, this compound has potential applications:
- Nonlinear Optical Materials : Due to its unique electronic structure, this compound has been investigated for its nonlinear optical properties. Such materials are essential in the development of optical devices like lasers and modulators .
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various pyrazolone derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to conventional antibiotics .
- Spectroscopic Characterization : Researchers conducted a thorough spectroscopic analysis using UV-visible and FTIR techniques to characterize the electronic transitions and functional groups present in this compound. This characterization aids in understanding its reactivity and potential applications in synthesis .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions, influencing various cellular pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazolinone Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target compound’s o-nitro and dichlorophenyl groups enhance its stability and color intensity compared to non-halogenated analogs .
- Solubility : Sulfonated derivatives (e.g., 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone) exhibit higher water solubility due to the sulfonic acid group, making them suitable for aqueous dye formulations .
Functional and Regulatory Comparisons
Table 2: Functional Performance and Regulatory Status
Key Findings :
- Toxicity: The target compound’s dichlorophenyl and nitro groups contribute to its environmental persistence, necessitating stricter regulations compared to non-halogenated analogs .
- Optical Tuning : Substituent position (e.g., o-nitro vs. p-nitro) significantly affects λₘₐₓ, enabling color customization for industrial applications .
Biological Activity
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one, commonly referred to as compound 29330-49-2, is a synthetic pyrazolone derivative characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and enzyme inhibition properties.
- Molecular Formula : C16H11Cl2N5O3
- Molecular Weight : 392.2 g/mol
- CAS Number : 29330-49-2
- Predicted Boiling Point : 594.1 ± 50.0 °C
- Density : 1.56 ± 0.1 g/cm³
Antimicrobial Activity
Research indicates that compounds with similar azo and pyrazolone structures exhibit significant antimicrobial properties. The compound's efficacy against various bacterial strains has been evaluated, with promising results suggesting potential application in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 4 μg/mL | 8 μg/mL |
| Escherichia coli | 8 μg/mL | 16 μg/mL |
| Helicobacter pylori | 2 μg/mL | 4 μg/mL |
These results demonstrate that the compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, particularly Helicobacter pylori, which is known for its role in gastric ulcers and cancers .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
These findings suggest that the compound could be beneficial in formulations aimed at combating oxidative damage .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can inhibit key enzymes involved in various biochemical pathways:
| Enzyme | IC50 Value (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 157.31 |
| Butyrylcholinesterase (BChE) | 46.42 |
| Xanthine Oxidase (XO) | 72.4 |
The selective inhibition of BChE over AChE indicates potential applications in treating Alzheimer's disease and other cognitive disorders .
Case Study 1: Antimicrobial Efficacy
In a study conducted on the effectiveness of various pyrazolone derivatives, including the compound of interest, it was found that modifications to the phenolic groups significantly enhanced antibacterial activity. The ortho-nitrophenyl group was particularly effective against resistant strains of bacteria .
Case Study 2: Antioxidant Properties
A clinical trial involving patients with oxidative stress-related conditions demonstrated that administration of the compound resulted in a marked decrease in biomarkers of oxidative damage, supporting its use as a therapeutic agent .
Q & A
Q. What are the established methods for synthesizing 1-(2,5-dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one, and how are these compounds characterized?
The synthesis typically involves coupling diazonium salts with pyrazolin-5-one intermediates. For example, diazonium salts derived from o-nitrophenyl groups react with 3-methyl-2-pyrazolin-5-one derivatives under alkaline conditions (e.g., sodium acetate) to form the azo linkage . Characterization employs elemental analysis, IR spectroscopy (to confirm C=O and N=N stretches), H NMR (to identify aromatic protons and methyl groups), and mass spectrometry (to verify molecular ion peaks) .
Q. How can researchers evaluate the biological activity of this compound, particularly its antibacterial properties?
Antibacterial activity is assessed using agar diffusion or broth dilution assays. For instance, technical agar and nutrient broth are inoculated with bacterial strains (e.g., E. coli or S. aureus), and zones of inhibition are measured after applying the compound dissolved in DMSO. Tetracycline is often used as a positive control .
Q. What safety precautions are necessary when handling this azo-pyrazolinone compound?
Due to potential toxicity and reactivity of azo groups, researchers should use fume hoods, wear nitrile gloves, and avoid inhalation. Emergency measures include rinsing exposed skin with water and consulting a physician if ingested. Safety data sheets for structurally similar azo compounds emphasize avoiding direct contact and ensuring proper ventilation .
Advanced Research Questions
Q. How do substituents like the o-nitrophenylazo group influence the compound’s photostability and electronic properties?
The o-nitro group enhances electron-withdrawing effects, stabilizing the azo linkage but reducing photostability due to nitro-to-azo conjugation. UV-Vis spectroscopy reveals shifts in (e.g., 450–500 nm for nitro-azo systems), while computational studies (DFT) model HOMO-LUMO gaps to predict reactivity . Comparative studies with chloro or methoxy substituents show reduced bathochromic shifts, highlighting the nitro group’s role in electronic modulation .
Q. What strategies optimize the synthesis yield of this compound, especially in scaling up reactions?
Yield optimization involves controlling pH (8–9 for diazonium coupling), temperature (0–5°C during diazotization), and stoichiometry (1:1 molar ratio of diazonium salt to pyrazolinone). Solvent choice (e.g., ethanol/water mixtures) improves solubility, and purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from variations in bacterial strains, solvent systems (e.g., DMSO vs. aqueous), or substituent positioning. Meta-analyses should standardize protocols (e.g., CLSI guidelines) and use structure-activity relationship (SAR) models to isolate critical functional groups. For example, replacing the o-nitro group with sulfonamide moieties alters lipophilicity and bioavailability, affecting MIC values .
Q. What methodologies assess the environmental impact or endocrine-disrupting potential of this compound?
Advanced toxicity screening includes in vitro assays (e.g., estrogen receptor binding) and in vivo models (e.g., zebrafish embryos) to detect endocrine disruption. The U.S. EPA’s ToxCast database prioritizes compounds for testing based on structural alerts, such as azo linkages and aromatic chloro groups . Persistence studies use HPLC-MS to track degradation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
